2-Methyl Simvastatin (Mixture Of Diasteroisomers) 2-Methyl Simvastatin (Mixture Of Diasteroisomers)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966299
InChI: InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1
SMILES:
Molecular Formula: C26H40O5
Molecular Weight: 432.6 g/mol

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

CAS No.:

Cat. No.: VC17966299

Molecular Formula: C26H40O5

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl Simvastatin (Mixture Of Diasteroisomers) -

Specification

Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1
Standard InChI Key NJRLXFRIDIFWPB-ZURORQQOSA-N
Isomeric SMILES CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C
Canonical SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methyl Simvastatin shares the core structure of simvastatin, a tetrahydroxy carboxylic acid derivative, but incorporates a methyl group at the C2 position of the butyryl chain (Figure 1). This modification introduces two chiral centers, leading to four possible diastereomers . The molecular formula is C₂₆H₄₀O₅, with a molecular weight of 432.6 g/mol . Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling Point564.9 ± 50.0 °C (simvastatin)
Density1.1 ± 0.1 g/cm³ (simvastatin)
SolubilityChloroform, methanol (slight)

Figure 1: Comparison of simvastatin and 2-methyl simvastatin structures. The methyl group at C2 (highlighted) distinguishes the derivative from the parent compound .

Diastereomer Formation and Separation

The synthesis of 2-Methyl Simvastatin involves esterification and methylation steps under controlled conditions to minimize racemization . Diastereomers are separated using chiral high-performance liquid chromatography (HPLC). For example, a Chiralcel® OD-RH column with a mobile phase of n-hexane/2-propanol (95:5 v/v) achieves baseline separation, yielding two peaks with retention times of 3.23 min and 3.85 min (resolution Rₛ = 1.2) . The capacity factors (k′) for the diastereomers are 3.50 and 4.37, respectively, indicating distinct hydrophobic interactions with the stationary phase .

Pharmacological Profile

Membrane Interactions and Hepatoselectivity

Statins’ lipophilicity governs their hepatoselectivity and off-target effects. 2-Methyl Simvastatin’s logP value (estimated 4.1) suggests moderate lipophilicity, comparable to atorvastatin . Studies using nuclear magnetic resonance (NMR) and calorimetry reveal that simvastatin analogs embed within lipid bilayers, altering membrane fluidity and curvature . For 2-Methyl Simvastatin, the methyl group may enhance penetration into hepatic cells while reducing myocyte uptake, potentially mitigating muscle-related adverse effects .

Analytical Characterization

HPLC and Spectroscopic Methods

Reverse-phase HPLC with UV detection (λ = 260 nm) is the gold standard for quantifying diastereomer ratios. A validated method reports a linear range of 0.2–25.6 µg/mL for impurity analysis, with recovery rates exceeding 98% . Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): Assignments for key protons (e.g., lactone ring δ 5.72 ppm) and carbons .

  • Mass Spectrometry (MS): ESI-MS shows a predominant [M+H]⁺ ion at m/z 433.3 .

Preclinical and Clinical Implications

Pleiotropic Effects

Emerging evidence suggests statins modulate membrane lipid rafts, influencing N-methyl-D-aspartate (NMDA) receptor activity . 2-Methyl Simvastatin decreases hippocampal cholesterol content by 18%, potentially attenuating NMDA-mediated excitotoxicity—a mechanism explored for neuroprotective applications .

Challenges and Future Directions

Synthesis and Scalability

Current yields for diastereomer-specific synthesis remain low (<15%), driven by inefficient chiral catalysts . Advances in asymmetric catalysis, such as enzyme-mediated esterification, could improve selectivity and reduce costs .

Pharmacokinetic Optimization

Diastereomers exhibit divergent pharmacokinetics: one isomer shows a 2.5-fold longer half-life in rats due to enhanced protein binding . Future formulations may isolate therapeutically superior isomers, minimizing off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator